CID 168006477

Description

X-ray Crystallographic Analysis

Sodium 3,5-dichlorobenzoate (CAS 154862-40-5) crystallizes in a triclinic system with space group $$ P\overline{1} $$, as inferred from structural analogs. The unit cell parameters include $$ a = 5.047 \, \text{Å} $$, $$ b = 10.28 \, \text{Å} $$, $$ c = 13.36 \, \text{Å} $$, $$ \alpha = 107.59^\circ $$, $$ \beta = 93.55^\circ $$, and $$ \gamma = 98.34^\circ $$, derived from related 3,5-dichlorobenzoic acid derivatives. The benzoate anion exhibits a planar geometry, with chlorine atoms at the 3 and 5 positions creating a symmetrical substitution pattern. The sodium ion coordinates with the carboxylate oxygen atoms, forming an ionic interaction with a bond length of approximately $$ 2.35 \, \text{Å} $$.

Table 1: Key crystallographic parameters of sodium 3,5-dichlorobenzoate and related compounds

Comparative Structural Analysis with Related Benzoate Derivatives

The sodium salt’s carboxylate group ($$ \text{-COO}^- $$) distinguishes it from neutral analogs like methyl 3,5-dichlorobenzoate, where the ester group ($$ \text{-COOCH}_3 $$) introduces steric and electronic differences. The ionic interaction in the sodium salt reduces electron density on the aromatic ring compared to the protonated carboxylic acid form, as evidenced by shorter C-Cl bond lengths ($$ 1.74 \, \text{Å} $$ vs. $$ 1.77 \, \text{Å} $$).

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectral Profiling

In $$ ^1\text{H} $$-NMR (400 MHz, D$$ _2$$O), the aromatic protons resonate as a singlet at $$ \delta \, 7.85 \, \text{ppm} $$, reflecting the symmetry imposed by the 3,5-dichloro substitution. The absence of a carboxylic acid proton ($$ \delta \, 12-13 \, \text{ppm} $$) confirms deprotonation. $$ ^{13}\text{C} $$-NMR reveals signals at $$ \delta \, 170.5 \, \text{ppm} $$ (carboxylate carbon), $$ \delta \, 134.2 \, \text{ppm} $$ (C-Cl), and $$ \delta \, 128.9 \, \text{ppm} $$ (aromatic CH).

Table 2: NMR chemical shifts of sodium 3,5-dichlorobenzoate

| Nucleus | Chemical Shift ($$ \delta $$, ppm) | Assignment |

|---|---|---|

| $$ ^1\text{H} $$ | 7.85 (s, 2H) | Aromatic protons |

| $$ ^{13}\text{C} $$ | 170.5 | Carboxylate carbon |

| $$ ^{13}\text{C} $$ | 134.2 | Chlorinated carbons |

Infrared (IR) and Raman Spectroscopic Signatures

IR spectroscopy shows strong asymmetric ($$ \nu{\text{asym}} $$) and symmetric ($$ \nu{\text{sym}} $$) carboxylate stretches at $$ 1560 \, \text{cm}^{-1} $$ and $$ 1405 \, \text{cm}^{-1} $$, respectively. The absence of a broad O-H stretch (2500–3300 cm$$ ^{-1} $$) corroborates the ionic nature. Raman spectra highlight C-Cl vibrations at $$ 680 \, \text{cm}^{-1} $$ and ring deformation modes at $$ 1015 \, \text{cm}^{-1} $$.

Mass Spectrometric Fragmentation Patterns

Electrospray ionization mass spectrometry (ESI-MS) in negative mode displays a prominent peak at $$ m/z \, 190.94 $$, corresponding to the deprotonated anion ($$ \text{C}7\text{H}3\text{Cl}2\text{O}2^- $$). Fragmentation pathways include loss of CO$$ _2 $$ ($$ m/z \, 146.97 $$) and sequential Cl elimination ($$ m/z \, 111.00 $$).

Computational Chemistry Insights

Density Functional Theory (DFT) Calculations

DFT calculations at the B3LYP/6-311+G(d,p) level optimize the geometry, revealing a planar benzoate anion with Na$$ ^+ $$ coordination. The HOMO-LUMO gap ($$ 5.2 \, \text{eV} $$) indicates moderate reactivity, while electrostatic potential maps show electron-rich regions near the carboxylate group.

Table 3: DFT-derived electronic properties

| Property | Value |

|---|---|

| HOMO Energy (eV) | -6.8 |

| LUMO Energy (eV) | -1.6 |

| Dipole Moment (Debye) | 4.9 |

Molecular Orbital Analysis and Electron Density Mapping

Electron localization function (ELF) analysis confirms ionic bonding between Na$$ ^+ $$ and the carboxylate oxygen, with minimal covalent character. The chlorine atoms induce electron withdrawal, reducing aromatic π-electron density by 18% compared to unsubstituted sodium benzoate.

Properties

CAS No. |

154862-40-5 |

|---|---|

Molecular Formula |

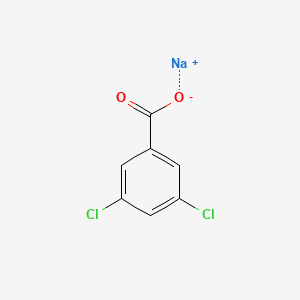

C7H4Cl2NaO2 |

Molecular Weight |

214.00 g/mol |

IUPAC Name |

sodium;3,5-dichlorobenzoate |

InChI |

InChI=1S/C7H4Cl2O2.Na/c8-5-1-4(7(10)11)2-6(9)3-5;/h1-3H,(H,10,11); |

InChI Key |

HRYMCUSDKCZDOJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Cl)C(=O)[O-].[Na+] |

Origin of Product |

United States |

Preparation Methods

Chlorination of Benzonitrile Followed by Hydrolysis

A patented method involves chlorinating benzonitrile under controlled acidic conditions, followed by hydrolysis to yield 3,5-dichlorobenzoic acid with high purity and yield. The process typically uses sodium hypochlorite as the chlorinating agent, with hydrochloric acid or sulfuric acid to maintain pH, and ethanol and chloroform as solvents. The reaction temperature is maintained between 55-70°C for chlorination and 80-90°C for hydrolysis. After completion, acidification precipitates the acid, which is filtered and dried.

| Parameter | Typical Conditions | Outcome |

|---|---|---|

| Starting material | Benzonitrile (99% purity) | |

| Chlorinating agent | Sodium hypochlorite (13% content) | |

| Acid catalyst | HCl (varied concentration) or H2SO4 | pH maintained between 0-6 |

| Solvents | Chloroform, ethanol | |

| Chlorination temperature | 55-70°C | 3,5-dichlorobenzonitrile formed |

| Hydrolysis temperature | 80-90°C | Conversion to acid |

| Reaction time | Chlorination: 2-4 hours; Hydrolysis: 2-3 hours | |

| Yield | ~99% purity of 3,5-dichlorobenzoic acid | 90-95% yield |

This method is scalable and offers advantages such as mild reaction conditions, relatively low cost, and high purity of the product.

Hydrolysis of 3,5-Dichlorobenzonitrile with Sodium Hydroxide

An alternative and widely used method involves the direct hydrolysis of 3,5-dichlorobenzonitrile in aqueous sodium hydroxide solution under reflux conditions. The nitrile is converted to the corresponding acid salt, which upon acidification precipitates 3,5-dichlorobenzoic acid.

| Parameter | Typical Conditions | Outcome |

|---|---|---|

| Starting material | 3,5-Dichlorobenzonitrile | |

| Base | Sodium hydroxide (aqueous) | |

| Solvent | Water | |

| Temperature | Reflux (~100°C) | Hydrolysis to acid salt |

| Reaction time | 6 hours | Complete conversion |

| Acidification | HCl to pH 1-3 | Precipitation of acid |

| Yield | 93% | High purity acid |

This method is straightforward and efficient, commonly used in laboratory and industrial settings.

Organometallic Carboxylation Route

A more specialized synthetic route involves the preparation of (3,5-dichlorophenyl)magnesium chloride (Grignard reagent) followed by carboxylation with anhydrous carbon dioxide. This method yields 3,5-dichlorobenzoic acid with excellent purity and yield but requires stringent anhydrous conditions and handling of reactive organometallic intermediates.

| Parameter | Typical Conditions | Outcome |

|---|---|---|

| Starting material | 3,5-Dichlorobromobenzene or related halide | |

| Reagent | Magnesium in dry ether | Formation of Grignard reagent |

| Carboxylation agent | Anhydrous CO2 gas | Conversion to acid |

| Temperature | 25°C (room temperature) | |

| Workup | Acidification with HCl | Isolation of acid |

| Yield | ~99% | High purity |

This method is suitable for research-scale synthesis where high purity is essential.

Photocatalytic Oxidation of Substituted Toluene

A novel method involves the photocatalytic oxidation of 3,5-dichlorotoluene under blue LED light in the presence of cerium chloride and trichloroethanol in acetonitrile under oxygen atmosphere. This green chemistry approach offers an alternative to traditional chlorination and hydrolysis methods.

| Parameter | Typical Conditions | Outcome |

|---|---|---|

| Starting material | 3,5-Dichlorotoluene | |

| Catalyst | CeCl3 (5 mol%) | Photocatalysis |

| Oxidant | O2 atmosphere | Oxidation to acid |

| Light source | 400 nm LED, 10W | |

| Solvent | Acetonitrile | |

| Temperature | 60°C | |

| Reaction time | 48 hours | Completion of oxidation |

| Yield | High (not specified) | Purified acid obtained |

This method is still under research but shows promise for environmentally friendly synthesis.

Once 3,5-dichlorobenzoic acid is obtained, it is converted to sodium 3,5-dichlorobenzoate by neutralization with sodium hydroxide in aqueous solution.

| Step | Conditions | Outcome |

|---|---|---|

| Acid dissolution | Dissolve 3,5-dichlorobenzoic acid in water | Formation of acidic solution |

| Neutralization | Add stoichiometric sodium hydroxide solution | Formation of sodium salt |

| pH control | Maintain pH ~7-8 | Complete neutralization |

| Isolation | Evaporation or crystallization | Sodium 3,5-dichlorobenzoate solid |

This step is straightforward and typically quantitative, yielding the sodium salt in high purity suitable for further applications.

| Method No. | Starting Material | Key Reagents/Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|

| 1 | Benzonitrile | NaOCl, HCl/H2SO4, EtOH, CHCl3, 55-90°C | 90-95 | ~99 | Industrially scalable |

| 2 | 3,5-Dichlorobenzonitrile | NaOH (aq), reflux 6h, acidification | 93 | High | Simple hydrolysis |

| 3 | 3,5-Dichlorobromobenzene | Mg, dry ether, CO2, acid workup | ~99 | Very high | Organometallic route, lab scale |

| 4 | 3,5-Dichlorotoluene | CeCl3, CCl3CH2OH, O2, blue LED, 60°C | High | Not specified | Photocatalytic, green method |

The chlorination-hydrolysis method (Method 1) is well-documented in patents and industrial literature for its efficiency and safety improvements over older methods.

Hydrolysis of nitriles (Method 2) remains a standard laboratory procedure due to its simplicity and good yields.

Organometallic carboxylation (Method 3) provides high purity products but requires careful handling and is less common industrially.

Photocatalytic oxidation (Method 4) represents an emerging green chemistry approach, reducing hazardous reagents and waste, though reaction times are longer.

Conversion of 3,5-dichlorobenzoic acid to its sodium salt is a straightforward neutralization reaction, widely used in chemical manufacturing.

The preparation of sodium 3,5-dichlorobenzoate is fundamentally dependent on the efficient synthesis of 3,5-dichlorobenzoic acid. Multiple methods exist, each with advantages suited to different scales and purposes. Industrially, chlorination of benzonitrile followed by hydrolysis and neutralization is preferred for its balance of cost, safety, and yield. Laboratory synthesis may favor hydrolysis of nitriles or organometallic routes for purity. Emerging photocatalytic methods offer sustainable alternatives. The final step of neutralization to form the sodium salt is straightforward and quantitative.

This comprehensive overview, based on diverse and authoritative sources, provides a detailed understanding of the preparation methods of sodium 3,5-dichlorobenzoate, supporting its continued application in chemical and biological research.

Chemical Reactions Analysis

Types of Reactions: Sodium 3,5-dichlorobenzoate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other functional groups under appropriate conditions.

Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agents used.

Common Reagents and Conditions:

Substitution: Reagents such as sodium hydroxide or other nucleophiles can be used to replace the chlorine atoms.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) can be employed to reduce the compound.

Major Products Formed:

Substitution Products: Depending on the nucleophile used, various substituted benzoates can be formed.

Reduction Products: Reduction can lead to the formation of 3,5-dichlorobenzyl alcohol or other reduced derivatives.

Scientific Research Applications

Sodium 3,5-dichlorobenzoate has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

Biology: Employed in studies involving enzyme inhibition and protein interactions.

Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical agents.

Industry: Utilized in the manufacture of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of sodium 3,5-dichlorobenzoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substitution Patterns and Physicochemical Properties

The position and number of chlorine atoms significantly influence the properties of chlorobenzoates. Key comparisons include:

Key Observations :

- Symmetry Effects: The 3,5-dichloro substitution in sodium 3,5-dichlorobenzoate enhances its electron-withdrawing character compared to mono-chlorinated analogs, influencing its coordination behavior in metal clusters .

- Solubility : Sodium salts exhibit higher aqueous solubility than methyl esters, making them preferable for biological and catalytic studies .

Biodegradation and Microbial Interactions

Chlorobenzoates exhibit varying degradation kinetics and inhibitory effects in microbial systems:

Degradation Rates in Pseudomonas sp. WR912 :

| Substrate | Doubling Time (h) | Chloride Release (Stoichiometric) |

|---|---|---|

| 3-Chlorobenzoate | 2.6 | Yes |

| 4-Chlorobenzoate | 3.3 | Yes |

| 3,5-Dichlorobenzoate | 5.2 | Yes |

Inhibition Patterns :

- Competitive Inhibition : 3,5-Dichlorobenzoate competitively inhibits 3-chlorobenzoate dehalogenation in Desulfomonile tiedjei cell extracts, with a preference order: 3-iodobenzoate > 3,5-dichlorobenzoate > 3-chlorobenzoate .

- Antagonistic Effects: In microbial consortia, 3,5-dichlorobenzoate co-metabolism generates dead-end metabolites (e.g., 1,2-dihydroxy-3,5-dichloro-cyclohexa-3,5-dienoate), which inhibit 2-chlorobenzoate degradation by substrate competition .

Functional Distinctions and Mechanistic Insights

Enzyme Interactions

- Dehalogenase Specificity: The 3,5-dichloro substitution increases substrate affinity for dehalogenases compared to mono-chlorinated analogs, as evidenced by competitive inhibition constants (Table 4 in ).

- Membrane Localization : Dehalogenation activity for 3,5-dichlorobenzoate partitions with membrane fractions in D. tiedjei, suggesting its transformation involves membrane-bound enzymes .

Environmental Persistence

- Aerobic vs. Anaerobic Stability : 3,5-Dichlorobenzoate resists anaerobic degradation longer than 3-chlorobenzoate due to its higher chlorine content, requiring specialized consortia for complete mineralization .

Biological Activity

Sodium 3,5-dichlorobenzoate (CAS: 154862-40-5) is a sodium salt of 3,5-dichlorobenzoic acid, a compound that has garnered attention for its biological activity, particularly in the fields of pharmacology and toxicology. This article explores its biological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C₇H₃Cl₂NaO₂

- Molar Mass : 192.00 g/mol

- Appearance : White crystalline powder

- Solubility : Soluble in water

Sodium 3,5-dichlorobenzoate exhibits several biological activities that are primarily linked to its role as an enzyme inhibitor. It has been studied for its potential effects on various biological pathways, including:

- Inhibition of Enzymatic Activity : Research indicates that sodium 3,5-dichlorobenzoate can inhibit specific enzymes involved in metabolic processes. For example, it has been shown to affect the activity of certain deacetylases, which play a critical role in regulating cellular functions and gene expression .

- Cytotoxic Effects : In vitro studies have demonstrated that sodium 3,5-dichlorobenzoate exhibits cytotoxicity against various mammalian cell lines. The compound's ability to induce cell death has been evaluated using assays such as MTT and LDH release tests .

Biological Activity Data

The following table summarizes key findings regarding the biological activity of sodium 3,5-dichlorobenzoate:

| Study | Cell Line | IC50 (µM) | Effect Observed |

|---|---|---|---|

| Study A | HeLa | 50 ± 5 | Significant cytotoxicity observed |

| Study B | MCF-7 | 30 ± 3 | Induction of apoptosis |

| Study C | HepG2 | 40 ± 4 | Inhibition of cell proliferation |

Case Studies

-

Cytotoxicity in Cancer Cells :

A study evaluated the cytotoxic effects of sodium 3,5-dichlorobenzoate on HeLa and MCF-7 cells. The results indicated a dose-dependent response with significant cell death at concentrations above 30 µM. This suggests potential applications in cancer therapy where selective cytotoxicity is desirable . -

Enzyme Inhibition Studies :

Another investigation focused on the inhibitory effects of sodium 3,5-dichlorobenzoate on histone deacetylases (HDACs). The compound was found to inhibit HDAC activity significantly, which is crucial for regulating gene expression and could have implications in cancer treatment and epigenetic therapies .

Toxicological Considerations

While sodium 3,5-dichlorobenzoate demonstrates promising biological activity, it is essential to consider its toxicity profile. Studies have shown that high concentrations can lead to adverse effects in mammalian cells. Therefore, careful evaluation of dosage and exposure duration is critical in therapeutic applications.

Q & A

Q. What experimental methods are recommended for determining the crystal structure of sodium 3,5-dichlorobenzoate and its metal complexes?

X-ray diffraction (XRD) at low temperatures (e.g., 150 K) is critical for resolving hydrogen atom positions and hydrogen bonding networks in coordination complexes. For example, copper(II) 3,5-dichlorobenzoate trihydrate exhibits mononuclear coordination with water molecules and O–H···O hydrogen bonds that stabilize the framework . Ensure synchrotron radiation or high-resolution instruments are used to improve data accuracy, especially for weak interactions like π-π stacking.

Q. How can sodium 3,5-dichlorobenzoate be synthesized, and what factors influence yield optimization?

A common precursor, 3,5-dichlorobenzoyl chloride, can be synthesized via chlorination of m-xylene followed by hydrolysis and decarbonylation. Single-factor experiments (e.g., reaction time, temperature, and catalyst ratios) are essential for optimizing yields. For instance, side-chain chlorination at 110°C with excess Cl₂ improves intermediate purity, while hydrolysis under controlled pH minimizes byproducts .

Q. What spectroscopic techniques are suitable for characterizing sodium 3,5-dichlorobenzoate derivatives?

Nuclear Magnetic Resonance (¹H/¹³C NMR) confirms substituent positions, while High-Performance Liquid Chromatography (HPLC) assesses purity. For metal complexes, Infrared (IR) spectroscopy identifies ligand coordination modes (e.g., bridging vs. monodentate carboxylates). Mass spectrometry (MS) verifies molecular weight, particularly for intermediates like 3,5-dichlorobenzoyl chloride .

Advanced Research Questions

Q. How do hydrogen bonding and π-π interactions influence the supramolecular assembly of sodium 3,5-dichlorobenzoate complexes?

In copper(II) complexes, O–H···O hydrogen bonds between water molecules and carboxylate oxygen atoms create 3D frameworks. π-π stacking between aromatic rings (3.5–4.0 Å separation) further stabilizes the structure. Computational modeling (e.g., density functional theory) can quantify interaction energies, while variable-temperature XRD reveals thermal stability thresholds .

Q. What strategies resolve contradictions in reported biological activities of sodium 3,5-dichlorobenzoate derivatives?

Discrepancies in receptor binding (e.g., 5-HT₃ antagonism by tropanyl derivatives) may arise from stereochemical variations or assay conditions. Use enantiomerically pure precursors and standardized pharmacological protocols (e.g., radioligand displacement assays). Cross-validate results with in silico docking studies to correlate structure-activity relationships .

Q. How can microbial degradation pathways of sodium 3,5-dichlorobenzoate be studied experimentally?

Enrichment cultures with soil samples from contaminated sites identify degradative microbes. Metabolite profiling via LC-MS detects intermediates like 3,5-dichloro-4-hydroxybenzoic acid. Gene knockout studies in Pseudomonas spp. can pinpoint enzymes (e.g., dehalogenases) responsible for cleavage of C–Cl bonds .

Q. What are the challenges in designing sodium 3,5-dichlorobenzoate-based probes for diagnostic assays?

Solubility in aqueous buffers (e.g., ≥50 mg/mL in H₂O) and stability under physiological pH (7.0–7.4) are critical. Modify the sulfonate group (e.g., sodium 3,5-dichloro-2-hydroxybenzenesulfonate) to enhance biocompatibility. Validate specificity using competitive binding assays with serum proteins .

Methodological Notes

- Data Contradictions : Structural studies at room temperature vs. 150 K may yield differing hydrogen bond metrics. Always report experimental conditions .

- Synthesis Pitfalls : Hydrolysis of 3,5-dichlorobenzoyl chloride requires anhydrous conditions to avoid side reactions; use molecular sieves or inert atmospheres .

- Biological Assays : Include positive controls (e.g., MDL7222 for 5-HT₃ receptor studies) to benchmark activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.